Cas no 2138119-18-1 (3-bromo-2-cyclopentyl-7-cyclopropylimidazo1,2-apyridine)

3-bromo-2-cyclopentyl-7-cyclopropylimidazo1,2-apyridine 化学的及び物理的性質
名前と識別子
-
- 3-bromo-2-cyclopentyl-7-cyclopropylimidazo1,2-apyridine
- 2138119-18-1
- EN300-1197256
- 3-bromo-2-cyclopentyl-7-cyclopropylimidazo[1,2-a]pyridine
-
- インチ: 1S/C15H17BrN2/c16-15-14(11-3-1-2-4-11)17-13-9-12(10-5-6-10)7-8-18(13)15/h7-11H,1-6H2
- InChIKey: VZCWTGZUCRADGV-UHFFFAOYSA-N
- SMILES: BrC1=C(C2CCCC2)N=C2C=C(C=CN21)C1CC1
計算された属性
- 精确分子量: 304.05751g/mol
- 同位素质量: 304.05751g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 312
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.3Ų
- XLogP3: 5.4
3-bromo-2-cyclopentyl-7-cyclopropylimidazo1,2-apyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1197256-0.05g |
3-bromo-2-cyclopentyl-7-cyclopropylimidazo[1,2-a]pyridine |
2138119-18-1 | 0.05g |
$1393.0 | 2023-06-08 | ||
Enamine | EN300-1197256-0.25g |
3-bromo-2-cyclopentyl-7-cyclopropylimidazo[1,2-a]pyridine |
2138119-18-1 | 0.25g |
$1525.0 | 2023-06-08 | ||
Enamine | EN300-1197256-0.1g |
3-bromo-2-cyclopentyl-7-cyclopropylimidazo[1,2-a]pyridine |
2138119-18-1 | 0.1g |
$1459.0 | 2023-06-08 | ||
Enamine | EN300-1197256-5.0g |
3-bromo-2-cyclopentyl-7-cyclopropylimidazo[1,2-a]pyridine |
2138119-18-1 | 5g |
$4806.0 | 2023-06-08 | ||
Enamine | EN300-1197256-2.5g |
3-bromo-2-cyclopentyl-7-cyclopropylimidazo[1,2-a]pyridine |
2138119-18-1 | 2.5g |
$3249.0 | 2023-06-08 | ||
Enamine | EN300-1197256-1000mg |
3-bromo-2-cyclopentyl-7-cyclopropylimidazo[1,2-a]pyridine |
2138119-18-1 | 1000mg |
$1658.0 | 2023-10-03 | ||
Enamine | EN300-1197256-250mg |
3-bromo-2-cyclopentyl-7-cyclopropylimidazo[1,2-a]pyridine |
2138119-18-1 | 250mg |
$1525.0 | 2023-10-03 | ||
Enamine | EN300-1197256-100mg |
3-bromo-2-cyclopentyl-7-cyclopropylimidazo[1,2-a]pyridine |
2138119-18-1 | 100mg |
$1459.0 | 2023-10-03 | ||
Enamine | EN300-1197256-0.5g |
3-bromo-2-cyclopentyl-7-cyclopropylimidazo[1,2-a]pyridine |
2138119-18-1 | 0.5g |
$1591.0 | 2023-06-08 | ||
Enamine | EN300-1197256-50mg |
3-bromo-2-cyclopentyl-7-cyclopropylimidazo[1,2-a]pyridine |
2138119-18-1 | 50mg |
$1393.0 | 2023-10-03 |
3-bromo-2-cyclopentyl-7-cyclopropylimidazo1,2-apyridine 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
3-bromo-2-cyclopentyl-7-cyclopropylimidazo1,2-apyridineに関する追加情報
Introduction to 3-bromo-2-cyclopentyl-7-cyclopropylimidazo1,2-apyridine (CAS No. 2138119-18-1)
3-bromo-2-cyclopentyl-7-cyclopropylimidazo1,2-apyridine, identified by the Chemical Abstracts Service Number (CAS No.) 2138119-18-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of imidazopyridines, a structurally diverse family of molecules known for their broad spectrum of biological activities. The presence of bromine, cyclopentyl, and cyclopropyl substituents in its molecular framework endows it with unique chemical properties that make it a valuable scaffold for drug discovery and development.
The structural composition of 3-bromo-2-cyclopentyl-7-cyclopropylimidazo1,2-apyridine consists of an imidazopyridine core, which is a fused ring system comprising an imidazole ring and a pyridine ring. This core structure is flanked by bromine at the 3-position, a cyclopentyl group at the 2-position, and a cyclopropyl group at the 7-position. Such structural features not only contribute to the compound's distinct electronic and steric properties but also influence its interactions with biological targets.
In recent years, there has been a surge in interest regarding heterocyclic compounds due to their potential as pharmacophores in drug design. Imidazopyridines, in particular, have been extensively studied for their ability to modulate various biological pathways. The bromine substituent in 3-bromo-2-cyclopentyl-7-cyclopropylimidazo1,2-apyridine (CAS No. 2138119-18-1) serves as a versatile handle for further chemical modifications, enabling medicinal chemists to explore analogues with enhanced potency and selectivity.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of novel therapeutic agents. The cyclopentyl and cyclopropyl groups introduce steric bulk and conformational flexibility, which can be exploited to optimize binding affinity to biological targets such as enzymes and receptors. Additionally, the bromine atom provides a site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in the construction of complex molecular architectures.
Recent advancements in computational chemistry have facilitated the rapid screening of virtual libraries containing 3-bromo-2-cyclopentyl-7-cyclopropylimidazo1,2-apyridine (CAS No. 2138119-18-1) derivatives. These studies have highlighted its potential as an inhibitor of kinases and other enzymes implicated in cancer progression. For instance, computational docking studies have suggested that this compound may interact with ATP-binding pockets of tyrosine kinases, potentially disrupting signaling pathways that drive tumor growth.
The cyclopentyl group, being part of a saturated five-membered ring, contributes to the overall lipophilicity of the molecule. This property is often advantageous in drug design, as it can enhance membrane permeability and oral bioavailability. On the other hand, the cyclopropyl group introduces a rigid moiety that can stabilize certain conformations favorable for binding to biological targets.
From a synthetic perspective, 3-bromo-2-cyclopentyl-7-cyclopropylimidazo1,2-apyridine (CAS No. 2138119-18-1) can be synthesized through multi-step organic transformations involving condensation reactions between appropriate precursors followed by functional group interconversions. The introduction of bromine at the 3-position can be achieved via halogenation strategies using reagents such as N-bromosuccinimide (NBS). Similarly, the attachment of cyclopentyl and cyclopropyl groups can be accomplished through Grignard reactions or other organometallic transformations.
The pharmacological profile of this compound is still under active investigation. Preliminary in vitro assays have demonstrated promising activity against certain cancer cell lines, suggesting its potential as an anticancer agent. However, further studies are required to elucidate its mechanism of action and assess its safety profile in preclinical models.
In conclusion,3-bromo-2-cyclopentyl-7-cyclopropylimidazo1,2-apyridine (CAS No. 2138119-18-1) represents a structurally intriguing molecule with significant therapeutic potential. Its unique combination of substituents makes it an attractive candidate for further exploration in drug discovery programs aimed at developing novel treatments for various diseases.
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